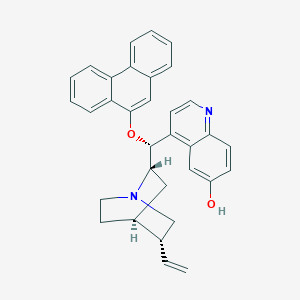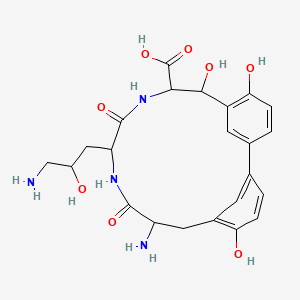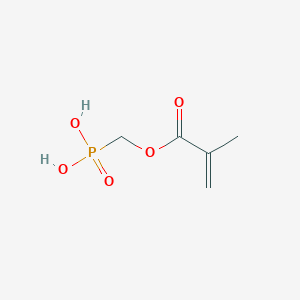
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine is an organic compound with the molecular formula C10H8ClN3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yield and purity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: N-oxides and amines.
Coupling Reactions: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-bromopyrimidine
- 2-Chloro-6-methoxypyrimidine
Uniqueness
2-Chloro-5-(pyridin-3-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethoxy group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
2-chloro-5-(pyridin-3-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-9(6-14-10)15-7-8-2-1-3-12-4-8/h1-6H,7H2 |
InChI-Schlüssel |
RRERCLXDTPTHNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)COC2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)

![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
